2-Amino-1-(6-fluoropyridin-3-yl)ethanone

Description

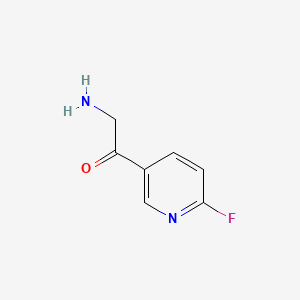

2-Amino-1-(6-fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative characterized by a ketone group at the 1-position and an amino group at the 2-position of an ethanone backbone. The 6-fluoro substitution on the pyridine ring enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery.

Properties

CAS No. |

136592-27-3 |

|---|---|

Molecular Formula |

C7H7FN2O |

Molecular Weight |

154.144 |

IUPAC Name |

2-amino-1-(6-fluoropyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H7FN2O/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4H,3,9H2 |

InChI Key |

BVCIDMLLMUGBHJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1C(=O)CN)F |

Synonyms |

Ethanone, 2-amino-1-(6-fluoro-3-pyridinyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(6-fluoropyridin-3-yl)ethanone typically involves the following steps:

Starting Material: The synthesis begins with 6-fluoropyridine, which is commercially available or can be synthesized through various methods.

Amination: The introduction of the amino group can be achieved through nucleophilic substitution reactions. For instance, 6-fluoropyridine can be reacted with ammonia or an amine under suitable conditions to introduce the amino group at the desired position.

Formation of Ethanone: The ethanone moiety can be introduced through acylation reactions. This can be achieved by reacting the aminated pyridine with an appropriate acylating agent, such as acetyl chloride, under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group, resulting in the formation of 2-amino-1-(6-fluoro-3-pyridinyl)ethanol.

Substitution: The fluoro substituent on the pyridine ring can be replaced by other nucleophiles through substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: 2-Amino-1-(6-fluoro-3-pyridinyl)ethanol.

Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(6-fluoropyridin-3-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-fluoropyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro substituent can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic structure and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The following compounds are structurally related to 2-Amino-1-(6-fluoropyridin-3-yl)ethanone, differing in substituents on the pyridine ring or the ethanone moiety:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 6-fluoro substituent in the target compound enhances metabolic stability compared to non-fluorinated analogs. In contrast, the 6-chloro and trifluoromethyl groups in 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone increase lipophilicity, favoring pesticidal activity .

- Aromatic Ring Modifications: Replacement of pyridine with phenyl (e.g., 2-Amino-1-(2-hydroxyphenyl)ethanone) reduces planarity and alters solubility.

- Bioactivity: Fluorine substitution at the para position of the phenyl ring (e.g., in imidazolopiperazines) significantly improves antimalarial potency, as seen in IC₅₀ values (10 nM vs. 2270 nM for methoxy-substituted analogs) .

Physical and Chemical Properties

- Melting Points: Hydroxyphenyl analogs (e.g., 2-Amino-1-(2-hydroxyphenyl)ethanone) exhibit higher melting points (177°C) compared to fluoropyridinyl derivatives, likely due to crystalline packing facilitated by hydrogen bonds .

- Solubility: The trifluoroethyl ketone group in 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone reduces aqueous solubility but enhances membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.